molecular formula C9H10N2O2S B2407912 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid CAS No. 196930-42-4

2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2407912
CAS No.: 196930-42-4
M. Wt: 210.25
InChI Key: FRABGDHEKOTVGC-JAMMHHFISA-N
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Description

2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2S. It is known for its unique structure, which includes a pyridine ring and a thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of pyridine derivatives with thiazolidine-4-carboxylic acid. One common method includes the use of pyridine-2-carboxaldehyde and thiazolidine-4-carboxylic acid in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4R)-2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRABGDHEKOTVGC-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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